N1-acetylspermine

描述

N1-acetylspermine is a polyamine derivative that plays a crucial role in cellular metabolism. It is formed by the acetylation of spermine, a naturally occurring polyamine found in various tissues and organisms. Polyamines like this compound are essential for cell growth, differentiation, and survival. They are involved in numerous biological processes, including DNA stabilization, gene expression regulation, and free radical scavenging .

准备方法

Synthetic Routes and Reaction Conditions

N1-acetylspermine is synthesized through the acetylation of spermine using acetyl-CoA as the acetyl donor. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) catalyzes this reaction. The reaction conditions typically involve maintaining a physiological pH and temperature to ensure enzyme activity .

Industrial Production Methods

Industrial production of this compound involves the fermentation of microorganisms that express high levels of SSAT. The fermentation process is optimized to maximize the yield of this compound. The compound is then purified using chromatographic techniques to achieve the desired purity .

化学反应分析

Types of Reactions

N1-acetylspermine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce hydrogen peroxide and other reactive oxygen species.

Reduction: It can be reduced back to spermine under specific conditions.

Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used to replace the acetyl group under mild conditions.

Major Products Formed

Oxidation: Produces hydrogen peroxide and other reactive oxygen species.

Reduction: Produces spermine.

Substitution: Produces substituted polyamines with different functional groups.

科学研究应用

Cancer Research

Tumor Progression and Metabolism

N1-acetylspermine plays a significant role in tumor microenvironments, particularly in acidic conditions that are common in many cancers. A study demonstrated that acidic extracellular pH leads to the accumulation of this compound through the upregulation of spermidine/spermine acetyltransferase 1 (SAT1) . The inhibition of SAT1 expression resulted in decreased tumor growth in vivo, suggesting that targeting the SAT1-N1-acetylspermine axis could be a viable strategy for cancer therapy. This metabolic pathway also influences the recruitment of protumor neutrophils, which are critical for angiogenesis and tumor growth.

Biomarker Potential

This compound has shown promise as a biomarker for certain cancers. In a metabolomic profiling study, elevated levels of this compound were associated with longer overall survival in patients with specific malignancies . Additionally, it has been identified as a potential tumor biomarker for T-cell acute lymphoblastic leukemia (T-ALL) and lymphoblastic lymphoma (LBL), aiding in therapeutic monitoring . The significant metabolic alterations involving this compound suggest its utility in differentiating cancer patients from healthy controls.

Stem Cell Biology

Regulation of Stem Cell Fate

Recent research has identified this compound as a determinant of hair follicle stem cell (HFSC) fate. It enhances self-renewal and proliferation of these cells, indicating its role in stem cell biology . Elevated levels of this compound were observed during HFSC proliferation and differentiation processes, suggesting that acetylated polyamines may influence cell fate decisions independently of protein synthesis pathways.

Mechanistic Insights

Enzymatic Regulation

The enzymatic regulation of this compound is primarily mediated by SAT1, which catalyzes its formation from spermidine. Studies have shown that manipulating SAT1 expression can significantly affect this compound levels, thereby influencing cellular growth and tumorigenesis . This regulation highlights the potential for targeting SAT1 in therapeutic strategies aimed at modulating polyamine metabolism in cancer cells.

Summary Table of Key Findings

作用机制

N1-acetylspermine exerts its effects through several mechanisms:

Free Radical Scavenging: It acts as a free radical scavenger, protecting DNA from oxidative damage.

Gene Expression Regulation: It stabilizes chromatin and regulates gene expression by interacting with nucleic acids.

Cell Signaling: It modulates various signaling pathways involved in cell growth and differentiation.

相似化合物的比较

Similar Compounds

Spermidine: A precursor to spermine and N1-acetylspermine, involved in similar biological processes.

Spermine: The parent compound from which this compound is derived.

Putrescine: Another polyamine involved in cell growth and differentiation.

Uniqueness

This compound is unique due to its acetyl group, which imparts distinct chemical and biological properties. It has a higher affinity for nucleic acids and is more effective in stabilizing DNA compared to its parent compound, spermine .

生物活性

N1-acetylspermine is a polyamine derivative that has garnered attention in recent biological and medical research due to its involvement in various cellular processes, particularly in cancer biology and cell fate regulation. This article explores the biological activity of this compound, focusing on its metabolic pathways, implications in cancer, and its potential as a biomarker.

Overview of this compound

This compound is synthesized from spermine through the action of spermidine/spermine N1-acetyltransferase (SSAT). This enzyme plays a crucial role in the polyamine metabolic pathway, which is essential for cell growth and differentiation. The regulation of polyamines, including this compound, is critical in various physiological and pathological processes.

Metabolic Pathways

This compound is produced from spermine via acetylation by SSAT. The metabolic pathways involving this compound are interconnected with other polyamines such as spermidine and putrescine. The following table summarizes key enzymes involved in the metabolism of this compound:

| Enzyme | Function | Product |

|---|---|---|

| Spermidine/spermine N1-acetyltransferase (SSAT) | Acetylates spermine to form this compound | This compound |

| Polyamine oxidase (PAO) | Degrades this compound to spermidine | Spermidine and putrescine |

Role in Cancer

Recent studies have highlighted the significance of this compound in cancer biology. For instance, research indicates that elevated levels of this compound are associated with tumor growth and progression. A study demonstrated that inhibition of SSAT expression led to decreased levels of this compound and significantly suppressed tumor growth in vivo, suggesting a protumor role for this metabolite .

Moreover, metabolomic analyses have identified this compound as a potential biomarker for T-cell acute lymphoblastic leukemia (T-ALL) and lymphoblastic lymphoma (LBL). In patients with these conditions, plasma levels of this compound were significantly elevated compared to controls, indicating its potential utility for therapeutic monitoring .

Stem Cell Regulation

This compound has also been implicated in stem cell biology. It has been shown to influence hair follicle stem cell (HFSC) fate by enhancing self-renewal capabilities. Elevated levels of this compound were observed during HFSC proliferation and differentiation processes, suggesting a critical role in maintaining stemness .

Tumor Biomarker Potential

A comprehensive study involving 90 differential compounds revealed that the metabolic patterns of patients with T-ALL/LBL were significantly different from controls. Notably, this compound exhibited a fold change of 3.590 (p < 0.001), underscoring its potential as a tumor biomarker .

Impact on Tumor Growth

In another investigation, transgenic mice overexpressing SSAT showed increased susceptibility to skin carcinogenesis when subjected to chemical induction protocols. The increased tumor incidence was partially mitigated by inhibiting acetylpolyamine oxidase, which suggests that the accumulation of acetylated polyamines like this compound may enhance tumor development through oxidative stress mechanisms .

属性

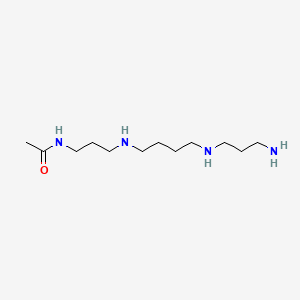

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N4O/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13/h14-15H,2-11,13H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNURVWAJRRUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180274 | |

| Record name | N'-Acetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N1-Acetylspermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25593-72-0 | |

| Record name | Acetylspermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25593-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Acetylspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025593720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Acetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-Acetylspermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。